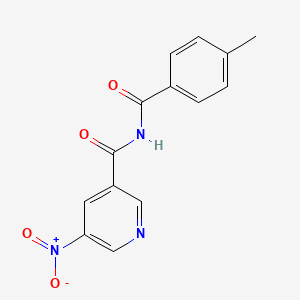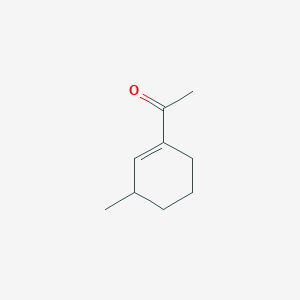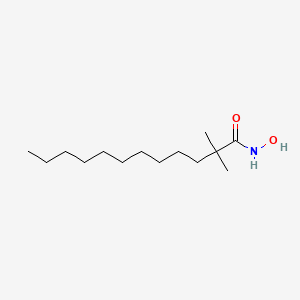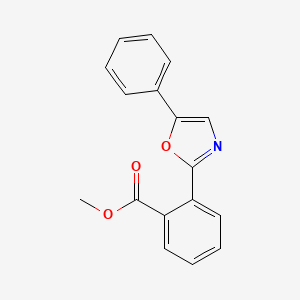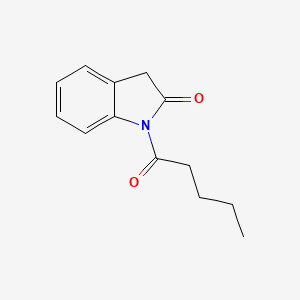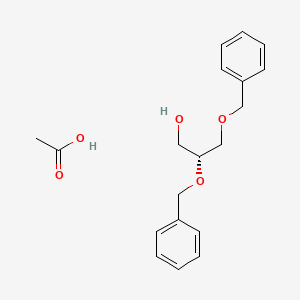
acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is a compound that combines the properties of acetic acid and a secondary alcohol with two phenylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups followed by selective reactions to introduce the phenylmethoxy groups. One common method involves the use of benzyl chloride in the presence of a base to form the phenylmethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various alcohol derivatives.
Applications De Recherche Scientifique
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenylmethoxy groups can interact with hydrophobic regions of proteins or enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-1-ol: A primary alcohol with similar reactivity but lacking the phenylmethoxy groups.
Acetic Acid: A simple carboxylic acid with different chemical properties.
Phenylmethanol: Contains a phenyl group but lacks the additional methoxy groups.
Uniqueness
Acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol is unique due to the presence of both phenylmethoxy groups and a secondary alcohol, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler compounds.
Propriétés
Numéro CAS |
58274-08-1 |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
acetic acid;(2R)-2,3-bis(phenylmethoxy)propan-1-ol |
InChI |
InChI=1S/C17H20O3.C2H4O2/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)/t17-;/m1./s1 |
Clé InChI |
ULWJKVURJSFRIW-UNTBIKODSA-N |
SMILES isomérique |
CC(=O)O.C1=CC=C(C=C1)COC[C@@H](CO)OCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


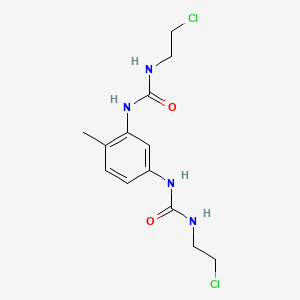
![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)

![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
